![molecular formula C21H22N2O3 B4510917 5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4510917.png)
5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole
Description
Synthesis Analysis
- Synthesis Techniques : The synthesis of related indole compounds typically involves multi-step chemical reactions. For instance, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a compound closely related to our target molecule, was achieved through benzylation, reduction, bromination, and the Bischler-Mohlau synthesis from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. This method is noted for its industrial applicability, low cost, mild conditions, fewer side reactions, and high yield (Zuo, 2014).
Molecular Structure Analysis
- Molecular Structure Characteristics : Indole compounds, including our target molecule, typically feature a nearly planar indole heterocycle. For example, in the study of various 5-trifluoromethoxy-1H-indole derivatives, the indole ring was found to be nearly planar, with a small dihedral angle between the pyrrole and adjacent phenyl ring (Kaynak et al., 2013).
Chemical Reactions and Properties
- Reactivity : The chemical reactivity of indole derivatives can vary significantly based on the substituents present. For instance, a study on the Lewis acid-catalyzed synthesis of 5-hydroxy-benzo[g]indole scaffolds highlights the complex reactions indole derivatives can undergo, such as Michael addition followed by aza cyclization (Borthakur et al., 2010).
Physical Properties Analysis
- Crystal Structure : The crystal structure of indole derivatives can be quite intricate. For example, 5-Benzyloxy-3-methyl-1-tosyl-1H-indole showed a synclinal geometry between the benzyl group and the indole ring, with the indole N atom exhibiting slight pyramidalization (Silveira et al., 2013).
properties
IUPAC Name |
1-morpholin-4-yl-2-(5-phenylmethoxyindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(22-10-12-25-13-11-22)15-23-9-8-18-14-19(6-7-20(18)23)26-16-17-4-2-1-3-5-17/h1-9,14H,10-13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFYONVGVXODGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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